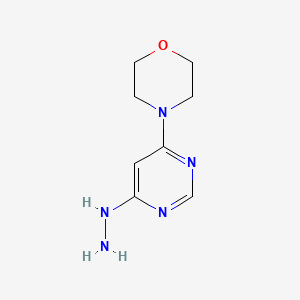

4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Cat. No. B1356604

Key on ui cas rn:

5767-36-2

M. Wt: 195.22 g/mol

InChI Key: XWDNLTCJJYYYCI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07919528B2

Procedure details

A solution of 4,6 dichloropyrimidine (300 mg, 2 mmol), tert-butyl carbazate (280 mg, 2.1 mmol) and Hunig's base (453 μL, 2.6 mmol) in ethanol (3 ml) was stirred at 120° C. for 1 hour under microwave condition. After morpholine (700 μL, 8 mmol) was added, the mixture was then resubmitted to the same microwave condition for another hour. Evaporation of solvent under vacuum gave a white solid which was treated with TFA (3 ml) in DCM (3 ml) for 20 min. After evaporation of solvent, the residue was redissolved in methanol. Treatment with solid NaHCO3 removed the traces of TFA that might have been left over. Filtration followed by evaporation of the solvent gave a residue which was submitted to reverse-phase HPLC purification to produce (6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine (200 mg, 1 mmol, 50% in 3 steps) as a white solid. MH+196. Alternatively, the same compound may be generated by stirring a solution of 4,6 dichloropyrimidine (300 mg, 2 mmol), morpholine (280 mg, 2.1 mmol) and diisopropylethylamine (453 μL, 2.6 mmol) in ethanol (3 ml) for one hour. After addition of hydrazine (370 μL, 6 mmol), the mixture was stirred at 120° C. for 1 hour under microwave condition. After evaporation of the solvent, the compound was dissolved in DMSO before submitted to prep HPLC purificaton which then gave 6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine. MH+196.

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(OC(C)(C)C)(=O)[NH:10][NH2:11].CCN(C(C)C)C(C)C.[NH:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1.C(O)(C(F)(F)F)=O>C(O)C.C(Cl)Cl>[N:27]1([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH:10][NH2:11])[CH:7]=2)[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=NC(=C1)Cl

|

|

Name

|

|

|

Quantity

|

280 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(NN)(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

453 μL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

700 μL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was then resubmitted to the same microwave condition for another hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of solvent under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a white solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporation of solvent

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was redissolved in methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Treatment with solid NaHCO3 removed the traces of TFA that

|

WAIT

|

Type

|

WAIT

|

|

Details

|

might have been left over

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a residue which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was submitted to reverse-phase HPLC purification

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCOCC1)C1=CC(=NC=N1)NN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1 mmol | |

| AMOUNT: MASS | 200 mg | |

| YIELD: PERCENTYIELD | 50% | |

| YIELD: CALCULATEDPERCENTYIELD | 50% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |